Enhanced Computed Lipophilicity (XLogP3-AA) Compared to the 4-Substituted Piperidine Isomer
The target compound exhibits a significantly higher computed partition coefficient (XLogP3-AA = 0.6) compared to its closest regioisomeric analog, 1-(1-methylpiperidin-4-yl)piperazine (XLogP3-AA = 0.2) [1][2]. This represents a 3-fold difference in predicted lipophilicity, a key determinant of passive membrane permeability and CNS penetration potential.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 1-(1-Methylpiperidin-4-yl)piperazine (CAS 23995-88-2): 0.2 |
| Quantified Difference | 3-fold higher lipophilicity |
| Conditions | Predicted by the XLogP3 3.0 algorithm, sourced from PubChem (2025-2026 release) |
Why This Matters
A higher logP value is generally correlated with better passive permeability across biological membranes, making this scaffold a potentially superior choice for developing CNS-penetrant probes or drugs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4914648, 1-[(1-Methylpiperidin-2-yl)methyl]piperazine. Retrieved April 24, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved April 24, 2026. View Source
